4-(3,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
4-(3,4-DIMETHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxy groups and a sulfanylidene moiety in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIMETHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves a multi-step process. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the tetrahydropyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-DIMETHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced tetrahydropyrimidine derivatives.
Substitution: Substituted tetrahydropyrimidine derivatives.
Scientific Research Applications
4-(3,4-DIMETHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, due to its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 4-(3,4-DIMETHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or modulate the expression of genes involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different core structure.
3,4-Dimethoxyphenylacetonitrile: Shares the dimethoxyphenyl moiety but differs in functional groups.
3,4-Dimethoxyphenylpropanoic acid: Contains the same aromatic ring but has a carboxylic acid group instead of a tetrahydropyrimidine core.
Uniqueness
4-(3,4-DIMETHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is unique due to its combination of a tetrahydropyrimidine core with methoxy and sulfanylidene groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H19N3O3S |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N,6-dimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H19N3O3S/c1-8-12(14(19)16-2)13(18-15(22)17-8)9-5-6-10(20-3)11(7-9)21-4/h5-7,13H,1-4H3,(H,16,19)(H2,17,18,22) |
InChI Key |
WRRKVDXQYFFVMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC |
Origin of Product |
United States |
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